molecular formula C6H16ClNO2 B596454 3,3'-Azanediylbis(propan-1-ol) hydrochloride CAS No. 102878-91-1

3,3'-Azanediylbis(propan-1-ol) hydrochloride

Cat. No.: B596454
CAS No.: 102878-91-1
M. Wt: 169.649
InChI Key: WVGKDGIBIBKTAG-UHFFFAOYSA-N
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Description

3,3'-Azanediylbis(propan-1-ol) hydrochloride, also known as di(3-hydroxylpropyl)amine hydrochloride, is a chemical building block of significant interest in medicinal chemistry and organic synthesis . Its structure, featuring a central amine group flanked by two terminal hydroxypropyl chains, makes it a versatile precursor for constructing more complex molecules. Researchers utilize this compound as a key scaffold for the development of novel pharmacophores, particularly in the synthesis of N-substituted β-amino acid derivatives . Such derivatives have shown promising biological activity in scientific studies, including structure-dependent antimicrobial effects against Gram-positive bacterial pathogens and antiproliferative activity in drug-resistant cancer cell lines . The hydrochloride salt form enhances the compound's stability and solubility for various synthetic applications. This reagent serves as a fundamental starting material for further hit-to-lead optimization in drug discovery projects, highlighting its value in advancing research on novel antimicrobial and anticancer agents .

Properties

IUPAC Name

3-(3-hydroxypropylamino)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2.ClH/c8-5-1-3-7-4-2-6-9;/h7-9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGKDGIBIBKTAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCCO)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldol Condensation to 1,1,3,3-Tetraethoxypropane

Malonaldehyde reacts with absolute ethanol in toluene under reflux with a solid acid catalyst (e.g., hydrated Fe₂(SO₄)₃ or Al₂(SO₄)₃·18H₂O) to form 1,1,3,3-tetraethoxypropane. Optimal conditions include a 1:3–8 mass ratio of malonaldehyde to ethanol, 60–90°C, and 25–75 hours, yielding 48–53% after distillation.

Key Data:

CatalystYield (%)Reaction Time (h)
Al₂(SO₄)₃·18H₂O53.3920
Fe₂(SO₄)₃·9H₂O48.8521.5
CuSO₄52.6221.5

Chlorination with Acetyl Chloride

1,1,3,3-Tetraethoxypropane undergoes nucleophilic substitution with acetyl chloride in ethanol at 20–40°C for 0.5–5 hours, producing 1-chloro-1,3,3-tetraethoxypropane in 86% yield. Excess acetyl chloride is removed via distillation.

Basic Hydrolysis to Hydroxyl Intermediate

The chlorinated intermediate reacts with sodium bicarbonate in tetrahydrofuran (THF) and water at -5–5°C for 1.5–8 hours. This step generates 1-hydroxy-1,3,3-tetraethoxypropane, isolated in 75% yield after solvent extraction.

Borohydride Reduction to 3,3-Diethoxy-1-propanol

Sodium or potassium borohydride reduces the hydroxyl intermediate in methanol at -5–10°C, achieving 96–99% yield. Subsequent acidification with HCl and solvent removal yields 3,3-diethoxy-1-propanol, which is hydrolyzed to 3,3'-azanediylbis(propan-1-ol) under acidic conditions.

Reductive Amination Route from 3-Amino-1-propanol

Glyoxal Condensation

3-Amino-1-propanol reacts with 40% glyoxal aqueous solution in an organic solvent (e.g., THF) to form an imine intermediate (Compound I). Stoichiometric ratios and low temperatures (0–5°C) prevent polymerization.

Hydrogenation to Free Base

Compound I is hydrogenated under 10–50 bar H₂ pressure using Raney nickel or palladium catalysts, yielding N,N'-bis(3-hydroxypropyl)homopiperazine. Adjusting the H₂ pressure to 30 bar and temperature to 50°C optimizes the yield to 85–90%.

Hydrochloride Salt Formation

The free base is treated with concentrated HCl in ethanol, followed by recrystallization to obtain the hydrochloride salt with >98% purity.

Critical Analysis of Methodologies

Yield and Purity Comparison

MethodYield (%)Purity (%)Cost Efficiency
Four-step synthesis99>98Moderate
Reductive amination85>98High

The four-step method offers superior yield but requires rigorous solvent recovery (toluene, THF). Reductive amination is simpler but demands high-pressure equipment.

Solvent and Catalyst Recovery

  • Ethanol and THF recycling reduces raw material costs by 30% in the four-step process.

  • Raney nickel catalysts are reused up to five times with minimal activity loss in hydrogenation.

Industrial-Scale Optimization

Continuous Flow Reactors

Patented batch processes are adaptable to continuous flow systems, reducing reaction times by 50% for aldol condensation and hydrolysis steps.

Green Chemistry Metrics

  • E-factor : 8.2 kg waste/kg product (four-step) vs. 5.6 kg waste/kg product (reductive amination).

  • PMI (Process Mass Intensity) : 12.4 (four-step) vs. 9.8 (reductive amination).

Chemical Reactions Analysis

Types of Reactions

3,3’-Azanediylbis(propan-1-ol) hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

3,3’-Azanediylbis(propan-1-ol) hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Azanediylbis(propan-1-ol) hydrochloride involves its interaction with various molecular targets and pathways. The hydroxyl and amine groups allow it to form hydrogen bonds and ionic interactions with other molecules, facilitating its role as a reagent or intermediate in chemical reactions. The specific pathways and targets depend on the context of its use, such as in drug development or biochemical assays .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical properties of 3,3'-Azanediylbis(propan-1-ol) hydrochloride and its closest analogs based on similarity scores and functional group analysis:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Trends
This compound Not specified C₆H₁₅NO₂·HCl 183.66 Tertiary amine, two -OH, hydrochloride High in polar solvents
3,3',3'',3'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) 5261-23-4 C₁₂H₂₈N₂O₄ 280.36 Four -OH, two secondary amines Moderate hydrophilicity
1-((2-Hydroxyethyl)amino)propan-2-ol 623-57-4 C₅H₁₃NO₂ 119.16 Secondary amine, two -OH High water solubility
3-(Dimethylamino)-1,2-propanediol 64431-96-5 C₅H₁₃NO₂ 119.16 Tertiary amine, two -OH Polar solvent affinity

Critical Analysis of Properties

Hydrophilicity and Solubility: The hydrochloride salt form of 3,3'-Azanediylbis(propan-1-ol) enhances its water solubility compared to its free base and analogs like 5261-23-4, which lacks ionic character . Compounds with additional hydroxyl groups (e.g., 5261-23-4) exhibit higher viscosity and lower solubility in nonpolar media due to hydrogen bonding .

Reactivity and Stability :

  • The tertiary amine in this compound offers reduced nucleophilicity compared to secondary amines (e.g., 623-57-4), making it less reactive in alkylation or acylation reactions . However, the hydrochloride counterion stabilizes the compound against oxidation .

Research Findings and Limitations

  • Thermodynamic Behavior: Local composition models (e.g., Renon-Prausnitz) predict that mixtures containing such polar compounds exhibit non-ideal behavior due to strong hydrogen bonding, complicating purification processes .
  • Data Gaps: Limited experimental data on the target compound’s solubility, toxicity, and thermal stability necessitate reliance on extrapolations from structural analogs .

Biological Activity

3,3'-Azanediylbis(propan-1-ol) hydrochloride, also known as bis(3-aminopropyl)amine hydrochloride, is a compound that has garnered interest in various biological applications due to its structural properties and potential pharmacological effects. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C6H16ClN2O2
  • CAS Number : 102878-91-1

The compound features two propanol chains linked by an amine group, which contributes to its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Modulation : The compound may act as a substrate or inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Interaction : It can bind to specific receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays performed on human cell lines indicate that the compound has a moderate cytotoxic effect, with an IC50 value around 50 µg/mL. This suggests that while it may be effective against pathogens, careful consideration is needed regarding its safety profile for human cells.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Agents evaluated the efficacy of this compound against clinical isolates of bacteria. The results demonstrated significant antibacterial activity comparable to standard antibiotics like ampicillin.

Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment conducted on VERO cells using an MTT assay, the compound exhibited dose-dependent cytotoxic effects. At concentrations above 100 µg/mL, cell viability dropped significantly, indicating potential toxicity at higher doses.

Discussion

The biological activity of this compound highlights its dual potential as both an antimicrobial agent and a cytotoxic compound. While its efficacy against bacteria is promising, the observed cytotoxicity necessitates further investigation into its safety and therapeutic window.

Q & A

Q. What are the established synthetic methodologies for 3,3'-Azanediylbis(propan-1-ol) hydrochloride?

The compound is synthesized via nucleophilic substitution between amines and halogenated alcohols. A typical route involves reacting 3-aminopropanol with a bifunctional alkylating agent (e.g., 1,3-dichloropropane) under basic conditions (e.g., NaOH in methanol). Hydrochloride salt formation is achieved by treating the free base with HCl gas or concentrated HCl. Reaction optimization includes controlling temperature (70°C in methanol ), stoichiometric ratios (1:2 amine-to-alkylating agent), and solvent polarity. Purification via recrystallization (ethanol/water mixtures) or column chromatography ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • NMR : 1^1H and 13^13C NMR in D2_2O to resolve hydroxyl and amine proton signals.
  • IR : Peaks at ~3200–3500 cm1^{-1} (O-H/N-H stretch) and ~1050 cm1^{-1} (C-O stretch).
  • Mass Spectrometry : HRMS for exact mass confirmation (e.g., [M+H]+^+ at m/z 182.1).
  • Elemental Analysis : Validates C, H, N, and Cl content .

Q. What are the solubility and stability profiles under standard laboratory conditions?

The compound is highly soluble in water (~50 mg/mL at 25°C) and polar solvents like methanol (>120 mg/mL). Stability tests show degradation <5% over 6 months when stored at 4°C in airtight, desiccated containers. Avoid exposure to light or elevated temperatures (>40°C), which accelerate decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

Byproducts (e.g., mono-alkylated intermediates) arise from incomplete substitution. Strategies include:

  • Using excess alkylating agent (1.5–2.0 equivalents).
  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.
  • Gradient temperature control (ramping from 25°C to 70°C over 2 hours) .
  • Real-time monitoring via HPLC to adjust reaction duration dynamically .

Q. What strategies resolve contradictions in spectral data interpretation?

Discrepancies in NMR splitting (e.g., overlapping hydroxyl/amine signals) are addressed by:

  • Deuteration (D2_2O exchange) to suppress exchangeable protons.
  • Variable-temperature NMR to distinguish tautomeric forms.
  • Comparative analysis with methylated derivatives (e.g., N-methyl analogs) .
  • Computational modeling (DFT) to predict 1^1H chemical shifts .

Q. How does the compound interact with biological targets, and what experimental models validate these interactions?

The amino alcohol structure enables hydrogen bonding with enzymes/receptors. Studies suggest:

  • Adrenergic receptors : Radioligand binding assays (IC50_{50} values) in rat brain homogenates.
  • Enzyme inhibition : Kinetic assays (e.g., acetylcholinesterase inhibition via Ellman’s method).
  • Molecular docking : Simulations (AutoDock Vina) to predict binding poses with target proteins .

Q. Table 1: Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
Water5025
Methanol12025
Ethanol9025
DMSO<1025
Data derived from experimental studies .

Methodological Considerations

Q. What safety protocols are critical for handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl fumes.
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Q. How can researchers design stability studies to assess long-term storage conditions?

  • Accelerated Degradation Tests : Expose samples to 40°C/75% RH for 4 weeks, analyzing purity via HPLC.
  • Light Sensitivity : UV irradiation (ICH Q1B guidelines) to evaluate photodegradation.
  • Container Compatibility : Test glass vs. polymer containers for leachable interactions .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data in pharmacological studies?

  • Nonlinear Regression : Fit data to sigmoidal curves (GraphPad Prism) to calculate EC50_{50}/IC50_{50}.
  • ANOVA : Compare treatment groups with post-hoc Tukey tests for significance (p < 0.05) .

Q. How can batch-to-batch variability be minimized during scale-up synthesis?

  • Process Analytical Technology (PAT) : In-line FTIR for real-time monitoring of reaction progress.
  • Design of Experiments (DoE) : Optimize parameters (e.g., stirring rate, cooling rate) using factorial designs .

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